trans-5-Aminotetrahydropyran-3-OL hydrochloride
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Overview
Description
trans-5-Aminotetrahydropyran-3-OL hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2 It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Aminotetrahydropyran-3-OL hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through various methods, including the oxymercuration-demercuration of δ-alkenyl alcohols, which forms a mercurinium ion intermediate that undergoes anti-specific addition of an alcohol to yield the tetrahydropyran ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5-Aminotetrahydropyran-3-OL hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential role in biological systems as a bioactive molecule.
- Studied for its interactions with enzymes and other biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-5-Aminotetrahydropyran-3-OL hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Molecular Interactions: The compound can interact with various biomolecules, influencing their structure and function.
Comparison with Similar Compounds
trans-4-Aminotetrahydropyran-3-OL: Another tetrahydropyran derivative with similar structural features.
5-Amino-pyrazoles: Compounds with a similar amino group but different ring structures.
Uniqueness:
Structural Features: The specific arrangement of the amino and hydroxyl groups in trans-5-Aminotetrahydropyran-3-OL hydrochloride gives it unique chemical and physical properties.
Reactivity: Its reactivity profile differs from other similar compounds, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
(3S,5S)-5-aminooxan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVXIXWOZUSCNX-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@H]1O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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